(1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is a compound belonging to the class of furan derivatives. It has a molecular formula of C13H19NO and a molecular weight of 205.29 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine typically involves the condensation reaction between 2-methylfuran-3-carbaldehyde and cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Products include furanones and other oxygenated compounds.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-Methylfuran-3-yl)ethylidene)aniline
- N-(2-(2-Methylfuran-3-yl)ethylidene)pyrrolidine
- N-(2-(2-Methylfuran-3-yl)ethylidene)morpholine
Uniqueness
N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is unique due to its specific structural features, including the cyclohexylamine moiety and the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88071-30-1 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-methylfuran-3-yl)ethanimine |
InChI |
InChI=1S/C13H19NO/c1-11-12(8-10-15-11)7-9-14-13-5-3-2-4-6-13/h8-10,13H,2-7H2,1H3 |
InChI Key |
XRFQWVRSHQZHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CC=NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.